REACTION_CXSMILES
|
C([O-])=O.[NH4+].[N+:5]([C:8]1[C:17]2[O:16][CH2:15][CH2:14][O:13][C:12]=2[CH:11]=[CH:10][CH:9]=1)([O-])=O>[Pd].CO>[O:13]1[C:12]2[CH:11]=[CH:10][CH:9]=[C:8]([NH2:5])[C:17]=2[O:16][CH2:15][CH2:14]1 |f:0.1|
|
Name
|
|
Quantity
|
3.4 g
|
Type
|
reactant
|
Smiles
|
C(=O)[O-].[NH4+]
|
Name
|
|
Quantity
|
2.45 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=CC=2OCCOC21
|
Name
|
|
Quantity
|
1.44 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the mixture was filtered
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
triturated with acetonitrile
|
Type
|
CUSTOM
|
Details
|
The residue was purified by chromatography (silica; ether)
|
Name
|
|
Type
|
product
|
Smiles
|
O1CCOC2=C1C=CC=C2N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.51 g | |
YIELD: CALCULATEDPERCENTYIELD | 74% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |